8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural characteristics . The presence of a chlorine atom and an o-tolyl group enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with o-tolyl isocyanide in the presence of a chlorinating agent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of dechlorinated imidazo[1,2-a]pyridine.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins by binding to bacterial ribosomes. In cancer research, it may act as an inhibitor of specific enzymes involved in cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 2-(o-Tolyl)imidazo[1,2-a]pyridine
- 8-Chloroimidazo[1,2-a]pyridine
- 2-Phenylimidazo[1,2-a]pyridine
Comparison: 8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine is unique due to the presence of both a chlorine atom and an o-tolyl group, which confer distinct chemical reactivity and biological activity. Compared to 2-(o-tolyl)imidazo[1,2-a]pyridine, the chlorine atom in this compound enhances its potential for nucleophilic substitution reactions. Similarly, the o-tolyl group provides steric hindrance and electronic effects that can influence the compound’s interaction with biological targets .
Properties
Molecular Formula |
C14H11ClN2 |
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Molecular Weight |
242.70 g/mol |
IUPAC Name |
8-chloro-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2/c1-10-5-2-3-6-11(10)13-9-17-8-4-7-12(15)14(17)16-13/h2-9H,1H3 |
InChI Key |
PKRYXTWELBASAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)Cl |
Origin of Product |
United States |
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